molecular formula C17H18BrNO3S B2671627 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole CAS No. 2361796-39-4

1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B2671627
CAS No.: 2361796-39-4
M. Wt: 396.3
InChI Key: OHQLYHPTCXGJEF-UHFFFAOYSA-N
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Description

1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a bromine atom, a propoxy group, and a benzenesulfonyl group attached to an indole core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Propoxylation: The attachment of a propoxy group to the aromatic ring.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated systems to optimize reaction conditions and scale up the production process. This ensures consistent quality and efficiency in the production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-bromo-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole can be compared with other sulfonyl indoles and related compounds. Similar compounds include:

    1-(4-chloro-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole: Similar structure but with a chlorine atom instead of bromine.

    1-(4-methoxy-3-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole: Similar structure but with a methoxy group instead of bromine.

    1-(4-bromo-3-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole: Similar structure but with an ethoxy group instead of propoxy.

Properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-2-11-22-17-12-14(7-8-15(17)18)23(20,21)19-10-9-13-5-3-4-6-16(13)19/h3-8,12H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQLYHPTCXGJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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